molecular formula C18H19N5O2S2 B11140441 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11140441
M. Wt: 401.5 g/mol
InChI Key: PTPGBMPUYQLYNZ-RAXLEYEMSA-N
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Description

The compound features a planar pyrido[1,2-a]pyrimidin-4-one core (X-ray confirmed ), with three key substituents:

  • 9-Methyl group: Enhances lipophilicity and metabolic stability.
  • (Z)-Configured thiazolidinone-methylidene at position 3: The thiazolidinone ring (4-oxo-2-thioxo) contributes to electron delocalization and possible bioactivity.

This structural complexity allows for diverse interactions with biological targets, though its exact pharmacological profile remains under investigation.

Properties

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19N5O2S2/c1-11-4-3-5-23-14(11)19-15(22-8-6-21(2)7-9-22)12(17(23)25)10-13-16(24)20-18(26)27-13/h3-5,10H,6-9H2,1-2H3,(H,20,24,26)/b13-10-

InChI Key

PTPGBMPUYQLYNZ-RAXLEYEMSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N4CCN(CC4)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 9-methyl group: This step typically involves alkylation reactions.

    Attachment of the 4-methylpiperazin-1-yl group: This can be done through nucleophilic substitution reactions.

    Formation of the thiazolidinone moiety: This involves the reaction of a thioamide with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide and piperazine moieties.

    Reduction: Reduction reactions can occur at the carbonyl and thiazolidinone groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions.

Medicine

    Drug Development: The compound’s structure suggests potential as a therapeutic agent, particularly in targeting specific biological pathways.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrido[1,2-a]pyrimidin-4-one core is known to bind to specific sites on these targets, modulating their activity. The thiazolidinone moiety may also play a role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights structural differences among related compounds:

Compound Name Core Structure Position 2 Substituent Position 3 Substituent (Thiazolidinone Modifications) Key Properties/Activities References
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazinyl (Z)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl Unknown bioactivity; planar structure
9-Methyl-2-(4-methylpiperazinyl)-3-[(Z)-(4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazinyl (Z)-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo Improved solubility due to tetrahydrofuranmethyl group
2-(4-Ethylpiperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-phenylethyl-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazinyl (Z)-4-oxo-3-phenylethyl-2-thioxo Enhanced hydrophobic interactions
3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives Pyrido[1,2-a]pyrimidin-4-one Nitro group N/A Antiparasitic (vs. Leishmania donovani)
Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., 10a, 10b) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl groups Aryl-substituted thiazolidinone Anti-inflammatory activity

Key Observations :

  • Position 2: Piperazinyl groups (methyl or ethyl) improve solubility and binding to amine receptors.
  • Position 3: Thiazolidinone modifications influence electronic properties and bioactivity. The tetrahydrofuranmethyl group in enhances solubility, while phenylethyl in promotes hydrophobic interactions.
  • Core Variations : Replacement of pyrido[1,2-a]pyrimidin-4-one with pyrazolo[3,4-d]pyrimidin-4-one (as in ) shifts activity toward anti-inflammatory effects.

Physicochemical Properties

  • Planarity : X-ray studies confirm planar pyrido[1,2-a]pyrimidin-4-one cores, stabilized by intramolecular π-hole interactions . This planarity may facilitate DNA intercalation or enzyme binding.
  • Solubility : Piperazinyl and tetrahydrofuranmethyl groups enhance aqueous solubility compared to phenyl-substituted analogs .
  • Stability: Thioxo groups in thiazolidinone rings may confer redox activity, requiring stability assessments under physiological conditions.

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